
4-((2-Hydroxy-3-(4-nitrophenoxy)propyl)amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Hydroxy-3-(4-nitrophenoxy)propyl)amino)benzoic acid is an organic compound that features a benzoic acid core with a hydroxypropylamino substituent and a nitrophenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Hydroxy-3-(4-nitrophenoxy)propyl)amino)benzoic acid typically involves a multi-step process:
Nitration: The initial step involves the nitration of phenol to produce 4-nitrophenol.
Etherification: 4-nitrophenol is then reacted with epichlorohydrin to form 4-nitrophenoxy-2,3-epoxypropane.
Amination: The epoxy compound undergoes ring-opening with aniline to yield 4-nitrophenoxy-3-aminopropanol.
Coupling: Finally, the aminopropanol derivative is coupled with 4-hydroxybenzoic acid under acidic conditions to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and etherification steps, and the employment of catalysts to enhance reaction rates and yields.
Analyse Des Réactions Chimiques
Types of Reactions
4-((2-Hydroxy-3-(4-nitrophenoxy)propyl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-((2-Oxo-3-(4-nitrophenoxy)propyl)amino)benzoic acid.
Reduction: 4-((2-Hydroxy-3-(4-aminophenoxy)propyl)amino)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-((2-Hydroxy-3-(4-nitrophenoxy)propyl)amino)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-((2-Hydroxy-3-(4-nitrophenoxy)propyl)amino)benzoic acid involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the hydroxypropylamino moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzoic acid: Lacks the nitrophenoxy and hydroxypropylamino groups.
4-Nitrophenol: Contains the nitro group but lacks the benzoic acid and hydroxypropylamino moieties.
4-Amino-3-hydroxybenzoic acid: Similar structure but with an amino group instead of the nitrophenoxy group.
Uniqueness
4-((2-Hydroxy-3-(4-nitrophenoxy)propyl)amino)benzoic acid is unique due to the presence of both the nitrophenoxy and hydroxypropylamino groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
64511-86-0 |
|---|---|
Formule moléculaire |
C16H16N2O6 |
Poids moléculaire |
332.31 g/mol |
Nom IUPAC |
4-[[2-hydroxy-3-(4-nitrophenoxy)propyl]amino]benzoic acid |
InChI |
InChI=1S/C16H16N2O6/c19-14(9-17-12-3-1-11(2-4-12)16(20)21)10-24-15-7-5-13(6-8-15)18(22)23/h1-8,14,17,19H,9-10H2,(H,20,21) |
Clé InChI |
COKSANTUGWXIER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)NCC(COC2=CC=C(C=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


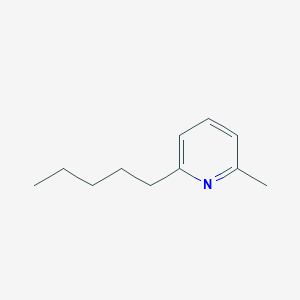
![Ethyl 4-[(e)-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}diazenyl]-5-oxo-1-phenyl-4,5-dihydro-1h-pyrazole-3-carboxylate](/img/structure/B13990052.png)

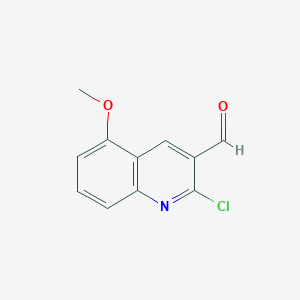
![1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13990072.png)


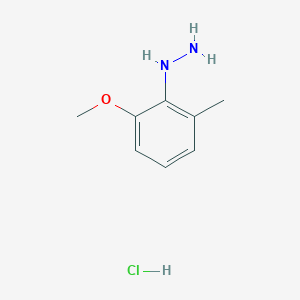
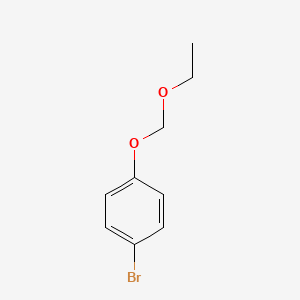
![1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]pyrrolidine](/img/structure/B13990097.png)
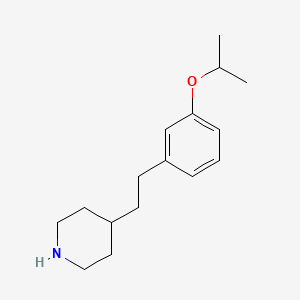
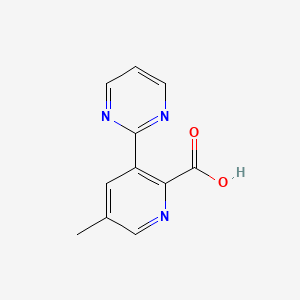
![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-chloro-phenyl]methylideneamino]-4-chloro-benzamide](/img/structure/B13990116.png)

